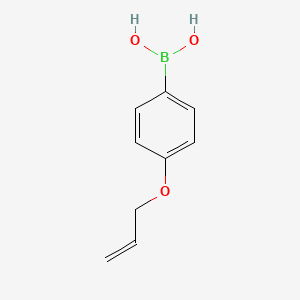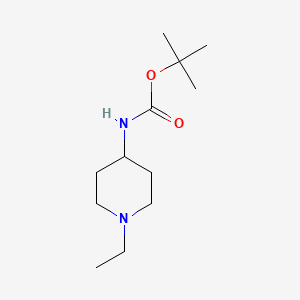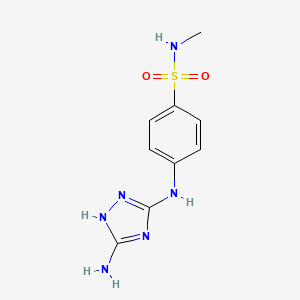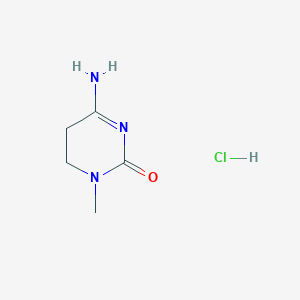
4-Allyloxyphenylboronic acid
Vue d'ensemble
Description
4-Allyloxyphenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their utility in various chemical reactions and as building blocks in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivities of related phenylboronic acid derivatives. These compounds are characterized by the presence of a boronic acid group (-B(OH)2) attached to a phenyl ring, which can be further substituted with various functional groups, such as allyloxy groups, to modulate their chemical behavior.
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds . The synthesis of 4-iodophenylboronic acid, for example, demonstrates the potential for creating boronic acid compounds that can serve as enhancers in biochemical assays . Similarly, the synthesis of 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids shows the versatility of boronic acids in generating new building blocks for drug development .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structures of various 4-halophenylboronic acids have been characterized, revealing the importance of hydrogen bonding and halogen interactions in their solid-state architecture . Additionally, DFT and ab initio HF calculations can provide detailed insights into the molecular geometry, vibrational frequencies, and chemical shift assignments of these compounds .
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis. They participate in hydroarylation reactions to form arylcoumarins, which are compounds with biological activity . The ortho-substituent on phenylboronic acids can influence the catalytic activity in dehydrative condensation reactions, demonstrating the importance of substituent positioning on the phenyl ring . Moreover, phenylboronic acids can be used in the design of supramolecular assemblies, taking advantage of their ability to form hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their molecular structure. The presence of the boronic acid group imparts certain characteristics, such as the ability to form reversible covalent bonds with diols, which is a key feature in their application in sensing and material science. The substituents on the phenyl ring can alter properties like solubility, stability, and reactivity. For example, the introduction of halogen atoms can enhance the chemiluminescent properties of the compound, as seen with 4-iodophenylboronic acid . The synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid highlights the compatibility and functional group tolerance of these compounds, which is beneficial for their use in complex chemical environments .
Applications De Recherche Scientifique
1. Bioorthogonal Coupling Reactions
4-Allyloxyphenylboronic acid derivatives are pivotal in bioorthogonal coupling reactions. For instance, combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions leads to stable boron-nitrogen heterocycles. These reactions are orthogonal to protein functional groups and withstand conditions like SDS-PAGE analysis, showing potential for protein conjugation and bioorthogonal chemistry under physiologically compatible conditions (Dilek et al., 2015).
2. Supramolecular Assembly
Phenylboronic acids, including derivatives of this compound, are instrumental in the construction of supramolecular assemblies. These assemblies result from hydrogen bonds between boronic acid and heteroatoms like nitrogen, illustrating the compound's utility in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
3. Analytical Applications in Mass Spectrometry
This compound derivatives have also found applications in mass spectrometry for the selective enrichment and analysis of small molecule compounds. This utility is primarily due to the compound's ability to interact selectively with molecules containing vicinal diols, enhancing the efficiency of ionization and detection in mass spectrometry (Zhang, Zheng, & Ni, 2015).
4. Electrochemical Sensing Applications
This compound is used to create materials like poly(4-vinylphenylboronic acid) functionalized nanosheets, which demonstrate excellent electrochemical sensing capabilities. These materials show high sensitivity and selectivity, especially in detecting and differentiating compounds like catechol and hydroquinone, due to the selective formation of cyclic esters with the boronic acid groups (Mao et al., 2017).
5. Catalysis and Synthesis
This compound and its derivatives serve as catalysts in various synthesis reactions. For example, they are used in the hydroxylation of phenylboronic acid to phenol, demonstrating the compound's role in facilitating chemical transformations. This capacity is crucial for synthesizing diverse compounds and intermediates in organic chemistry (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Safety and Hazards
Orientations Futures
While specific future directions for 4-Allyloxyphenylboronic acid were not found, boronic acids are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Action Environment
The action, efficacy, and stability of 4-Allyloxyphenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .
Analyse Biochimique
Biochemical Properties
4-Allyloxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the development of sensors and drug delivery systems. The ability of this compound to bind with biomolecules makes it a valuable tool in biochemical research and applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound involves complex interactions that ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under inert atmosphere and at low temperatures (2-8°C). Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of controlled experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can modulate enzyme activity and metabolic pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including liver and kidney damage. Threshold effects have been identified, indicating the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors . It can influence the glycolytic pathway, citric acid cycle, and other metabolic processes by modulating enzyme activity and metabolite levels. The compound’s role in these pathways highlights its potential as a tool for studying metabolic regulation and flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biochemical activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, influencing processes such as protein folding and energy metabolism. The precise localization of this compound within cells is essential for understanding its function and optimizing its applications.
Propriétés
IUPAC Name |
(4-prop-2-enoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6,11-12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFUGGFJBSCHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611156 | |
| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1117776-68-7 | |
| Record name | {4-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Allyloxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)



